An In-Depth Technical Guide to 3-Hydroxy-4-methylthiophen-2(5H)-one (CAS: 34876-35-2)
An In-Depth Technical Guide to 3-Hydroxy-4-methylthiophen-2(5H)-one (CAS: 34876-35-2)
Introduction: A Molecule at the Crossroads of Degradation and Synthesis
3-Hydroxy-4-methylthiophen-2(5H)-one, a substituted thiolactone, holds a significant position in the field of pharmaceutical sciences, not as a therapeutic agent itself, but as a critical marker of product stability. Primarily recognized as a major acid-catalyzed degradation product of widely used cephalosporin antibiotics such as Cephalexin and Cefaclor, its presence in pharmaceutical formulations is a key indicator of product integrity and shelf-life.[1][2] For researchers in drug development and quality control, a thorough understanding of this molecule's chemical properties, synthesis, and analytical behavior is paramount. This guide provides a comprehensive technical overview, synthesizing data from the literature to offer field-proven insights into the chemistry and analysis of this important compound.
Chemical Identity and Physicochemical Properties
This thiolactone is characterized by a five-membered heterocyclic ring containing a sulfur atom, a ketone, a hydroxyl group, and a methyl substituent. Its structure gives rise to keto-enol tautomerism, which influences its reactivity and spectroscopic properties.
| Property | Value | Source |
| CAS Number | 34876-35-2 | [3] |
| Molecular Formula | C₅H₆O₂S | [3] |
| Molecular Weight | 130.16 g/mol | [3] |
| IUPAC Name | 3-Hydroxy-4-methylthiophen-2(5H)-one | [4] |
| Synonyms | Cephalexin Impurity D, Cefadroxil Impurity G, Cefradine Impurity F | [4] |
| Appearance | Off-white solid | [1] |
| Melting Point | 32-34 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in aqueous buffers like PBS (approx. 1 mg/mL). | [5] |
| UV/Vis (λmax) | 248 nm | [5] |
Genesis of a Degradation Product: The Cephalosporin Connection
The primary context in which 3-Hydroxy-4-methylthiophen-2(5H)-one is encountered is during the stability testing of certain cephalosporin antibiotics. Under aqueous acidic conditions, the β-lactam and dihydrothiazine rings of cephalexin and cefaclor undergo a complex series of intramolecular reactions, leading to the formation of this thiolactone as a stable end product.[1][] Understanding this degradation pathway is crucial for developing stable formulations and establishing appropriate storage conditions for these life-saving drugs.
Strategic Synthesis: From Oxoesters to Thiolactones
While primarily known as a degradant, the targeted synthesis of 3-Hydroxy-4-methylthiophen-2(5H)-one is essential for its use as a reference standard in analytical testing. A general and effective method for the synthesis of such thiolactone analogues has been reported, proceeding via the bromination of an oxoester followed by reaction with thioacetic acid.[1]
Proposed Synthetic Protocol
This protocol is adapted from the general method described for analogous thiolactones.[1] The starting material would be an appropriate β-oxoester, such as ethyl 2-methyl-3-oxobutanoate.
Step 1: α-Bromination of the β-Oxoester
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Dissolve the starting β-oxoester (1 equivalent) in chloroform (approx. 50 mL per equivalent).
-
Cool the stirring solution to 0 °C in an ice bath.
-
Slowly add bromine (1.1 equivalents) to the solution.
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Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Remove the solvent under reduced pressure to yield the crude bromo-oxoester.
Step 2: Thiolactone Formation
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Dissolve the crude bromo-oxoester from Step 1 in tetrahydrofuran (THF) (approx. 50 mL per equivalent of starting oxoester).
-
Add triethylamine (1.1 equivalents) to the solution.
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Add thioacetic acid (1.1 equivalents) and stir the mixture at room temperature for 18 hours.
-
The reaction mixture can then be worked up and purified by column chromatography to yield 3-Hydroxy-4-methylthiophen-2(5H)-one.
Structural Elucidation: A Spectroscopic Deep Dive
The definitive identification and characterization of 3-Hydroxy-4-methylthiophen-2(5H)-one rely on a combination of spectroscopic techniques. While a complete, publicly available dataset with full interpretation is scarce, we can assemble a detailed picture from reported data and first principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): Based on reported data for the compound and its analogues, the following proton signals are expected (in CDCl₃):[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.94 | Singlet (s) | 2H | -CH₂- (C5 protons) | The two protons on the saturated carbon adjacent to the sulfur atom are chemically equivalent and appear as a singlet. |
| ~1.68 | Singlet (s) | 3H | -CH₃ (C4-methyl protons) | The three protons of the methyl group attached to the double bond are equivalent and appear as a singlet. |
| Variable | Broad Singlet | 1H | -OH (C3-hydroxyl proton) | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It appears as a broad singlet due to exchange. |
¹³C NMR (Carbon NMR): The carbon spectrum provides insight into the electronic environment of each carbon atom. Expected chemical shifts (in CDCl₃) are as follows:[1]
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~195.1 | C2 (C=O) | The carbonyl carbon of the thiolactone is significantly deshielded and appears at a very low field. |
| ~175.2 | C3 (C-OH) | The enolic carbon bearing the hydroxyl group is also deshielded due to the electronegative oxygen and its position in the conjugated system. |
| ~111.2 | C4 (C-CH₃) | The carbon of the double bond substituted with the methyl group. |
| ~32.1 | C5 (-CH₂-) | The saturated carbon adjacent to the sulfur atom. |
| ~7.2 | -CH₃ | The carbon of the methyl group appears at a high field. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~3400 (broad) | O-H stretch (hydroxyl) | Strong |
| ~2950-2850 | C-H stretch (aliphatic) | Medium |
| ~1700-1680 | C=O stretch (thiolactone) | Strong, sharp |
| ~1650-1630 | C=C stretch (enolic) | Medium |
| ~1200-1000 | C-O stretch (hydroxyl) | Medium |
Mass Spectrometry (MS)
Electron impact mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z Value | Interpretation |
| 130 | Molecular Ion [M]⁺ |
| 102 | Loss of CO |
| 85 | Loss of -SH |
Analytical Methodologies for Quantification
As a known impurity in cephalosporin antibiotics, robust and validated analytical methods are essential for the quantification of 3-Hydroxy-4-methylthiophen-2(5H)-one. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.
Representative HPLC-UV Method
The following is a typical reversed-phase HPLC method for the analysis of cephalexin and its impurities, including impurity D.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Protocol for Analysis:
-
Standard Preparation: Accurately weigh and dissolve a known amount of 3-Hydroxy-4-methylthiophen-2(5H)-one reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the cephalosporin drug substance or product in the diluent to a known concentration.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
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Quantification: Identify the peak corresponding to 3-Hydroxy-4-methylthiophen-2(5H)-one in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity based on the peak area response relative to the standard curve.
Biological Significance and Toxicological Profile
The primary biological significance of 3-Hydroxy-4-methylthiophen-2(5H)-one lies in its status as a pharmaceutical impurity. The presence of impurities in drug products can potentially impact both the safety and efficacy of the medication. While specific toxicological data for this compound is limited in publicly accessible literature, general principles regarding drug degradation products apply.
-
Potential for Altered Efficacy: The formation of this impurity signifies a reduction in the concentration of the active pharmaceutical ingredient (API), which could lead to a decrease in therapeutic efficacy.
-
Toxicological Concerns: Degradation products may have different toxicological profiles than the parent drug. Although there is no specific evidence to suggest that 3-Hydroxy-4-methylthiophen-2(5H)-one is highly toxic, regulatory guidelines necessitate the characterization and control of any significant impurity. Studies on cephalosporin degradation products have indicated that some can exhibit toxicity.[7][8] The thiolactone moiety itself is a reactive functional group that could potentially interact with biological macromolecules, a possibility that warrants consideration in a full toxicological assessment.[2]
Further research into the specific in vitro and in vivo toxicological profile of 3-Hydroxy-4-methylthiophen-2(5H)-one is needed to fully assess its safety risk as a pharmaceutical impurity.
Chemical Stability and Reactivity
As a product of acidic degradation, 3-Hydroxy-4-methylthiophen-2(5H)-one is relatively stable under these conditions. However, its structure suggests several potential avenues for further chemical transformation.
-
Keto-Enol Tautomerism: The hydroxyl group is part of an enol system, which is in equilibrium with its keto tautomer. This equilibrium can influence its reactivity.
-
Nucleophilic Attack: The carbonyl group of the thiolactone is susceptible to nucleophilic attack, which could lead to ring-opening reactions, particularly under basic conditions.
-
Oxidation: The sulfur atom and the enol system could be susceptible to oxidation.
The stability of this compound under various pH, temperature, and oxidative stress conditions would be a valuable area for further investigation to fully understand its fate in pharmaceutical formulations and its potential for further degradation.
Conclusion
3-Hydroxy-4-methylthiophen-2(5H)-one serves as a critical case study in the importance of understanding drug degradation pathways. While not a therapeutic agent, its formation has direct implications for the quality, safety, and efficacy of essential cephalosporin antibiotics. For the drug development professional, a firm grasp of its synthesis for use as a reference standard, its detailed spectroscopic signature for accurate identification, and the analytical methods for its quantification are indispensable tools in ensuring the integrity of pharmaceutical products. Further research into the specific toxicological profile of this and other degradation products will continue to be an important area of focus in pharmaceutical science.
References
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Hunter, G. A., & McNab, H. (2020). Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1053–1058. [Link]
- Jung, M. E., et al. (2012). Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug. Bioorganic & Medicinal Chemistry Letters, 22(3), 1334-1337.
- Williams, D. P., et al. (1994). In vitro toxicity of cephalosporin and aminoglycoside antibiotics to LLC-PK(1) cells assessed by changes in glucose uptake. Toxicology in Vitro, 8(4), 771-773.
- Das, S., et al. (2020). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 10(9), 409.
- Rost, J. R., & Vedejs, E. (2012). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. ACS Medicinal Chemistry Letters, 3(11), 903–907.
- Ben-Aissa, K., et al. (2021). Cephalexin Degradation Initiated by OH Radicals: Theoretical Prediction of the Mechanisms and the Toxicity of Byproducts.
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PubChem. (n.d.). 3-Hydroxy-4-methylthiophen-2(5H)-one. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Cefalexin EP Impurity D. Retrieved from [Link]
- de Souza, J., et al. (2022). Molecular Structure and Antibacterial Activity of Degradation Products from Cephalexin Solutions Submitted to Thermal and Photolytic Stress. ChemistrySelect, 7(17), e202200632.
- Romano, A., et al. (2021). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Antibiotics, 10(7), 839.
- Dinner, A. (1977). Cephalosporin degradations. Journal of Medicinal Chemistry, 20(7), 963–965.
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Biocompare. (n.d.). 3-Hydroxy-4-methyl-2(5H)-thiophenone from Cayman Chemical. Retrieved from [Link]
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